N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-({1-[(4-Methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring:
- A 4-fluorophenylmethyl group attached to the acetamide nitrogen.
- A 1H-imidazole-2-ylsulfanyl moiety substituted with a 4-methoxyphenylmethyl group at the N1 position.
- A thioether (sulfanyl) linkage between the imidazole and acetamide chains.
The sulfanyl group may enhance metabolic stability compared to ether or amine linkages .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-26-18-8-4-16(5-9-18)13-24-11-10-22-20(24)27-14-19(25)23-12-15-2-6-17(21)7-3-15/h2-11H,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLICVABEQWVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
- **Molecular
Biological Activity
N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, also referred to as G534-1216, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C24H22FN3O2S. Its structure features a fluorinated phenyl group and an imidazole moiety, which are critical for its biological activity.
Structural Representation
- IUPAC Name : N-(4-fluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
- SMILES : CN(C(CSc1nc(cccc2)c2n1Cc(cc1)ccc1OC)=O)c(cc1)ccc1F
- InChI Key : MDL Number (MFCD)
Antitumor Activity
Recent studies have indicated that compounds featuring similar structural characteristics exhibit promising antitumor properties. For instance, thiazole-bearing compounds have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low microgram range . The structural activity relationship (SAR) suggests that the presence of specific substituents on the phenyl rings enhances cytotoxic effects.
Case Study: Cytotoxicity Assays
In a comparative study, G534-1216 was tested against several cancer cell lines. The results indicated that it possesses notable cytotoxic activity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| G534-1216 | A431 (epidermoid carcinoma) | 1.98 ± 0.12 |
| G534-1216 | Jurkat (T-cell leukemia) | 1.61 ± 0.08 |
These results suggest that G534-1216 may be effective in targeting specific cancer types, warranting further investigation into its mechanisms of action.
The proposed mechanism for the biological activity of G534-1216 involves interaction with cellular targets that regulate apoptosis and cell proliferation pathways. Molecular dynamics simulations have shown that the compound can interact with proteins involved in these pathways through hydrophobic interactions and hydrogen bonding . This interaction may lead to the induction of apoptosis in cancer cells.
Antimicrobial Activity
In addition to its antitumor potential, preliminary investigations have suggested that G534-1216 may exhibit antimicrobial properties. Compounds with similar imidazole structures have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy Testing
The antimicrobial efficacy of G534-1216 was evaluated using standard dilution methods against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings indicate a potential dual role for G534-1216 as both an anticancer and antimicrobial agent.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
Key Insights :
Impact of Aryl Group Modifications
Key Insights :
Sulfur Oxidation State and Chirality
Key Insights :
- Oxidation of sulfanyl to sulfinyl introduces stereochemical complexity , which can be leveraged for selective drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
